Ethyl 4-({[(3-phenylquinoxalin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[(3-PHENYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Preparation Methods
The synthesis of ETHYL 4-{2-[(3-PHENYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
ETHYL 4-{2-[(3-PHENYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-{2-[(3-PHENYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic effects in treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(3-PHENYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
ETHYL 4-{2-[(3-PHENYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared with other quinoxaline derivatives, such as:
4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl] phenyl thiazoles: These compounds are studied for their antipsychotic properties.
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These compounds have shown promising anticancer activity. The uniqueness of ETHYL 4-{2-[(3-PHENYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE lies in its specific structural features and the resulting biological activities, which may differ from those of other quinoxaline derivatives.
Properties
Molecular Formula |
C25H21N3O3S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-phenylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H21N3O3S/c1-2-31-25(30)18-12-14-19(15-13-18)26-22(29)16-32-24-23(17-8-4-3-5-9-17)27-20-10-6-7-11-21(20)28-24/h3-15H,2,16H2,1H3,(H,26,29) |
InChI Key |
QAEPCNVBCUTXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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